molecular formula C23H16ClIN2O2 B11462529 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one

2-[(E)-2-(4-chlorophenyl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11462529
M. Wt: 514.7 g/mol
InChI Key: VQCIDYUBOFDMCU-YIXHJXPBSA-N
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Description

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-6-IODO-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with significant potential in various scientific fields This compound features a quinazolinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-6-IODO-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid, followed by iodination and cyclization to form the quinazolinone core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-6-IODO-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-6-IODO-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-6-IODO-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-6-IODO-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its quinazolinone core combined with the specific chloro, iodo, and methoxy substituents. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H16ClIN2O2

Molecular Weight

514.7 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C23H16ClIN2O2/c1-29-19-10-8-18(9-11-19)27-22(13-4-15-2-5-16(24)6-3-15)26-21-12-7-17(25)14-20(21)23(27)28/h2-14H,1H3/b13-4+

InChI Key

VQCIDYUBOFDMCU-YIXHJXPBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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